molecular formula C8H16N2O B13243762 3-Amino-1-(azetidin-1-yl)-2,2-dimethylpropan-1-one

3-Amino-1-(azetidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B13243762
M. Wt: 156.23 g/mol
InChI Key: JILJYAPQXXMLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(azetidin-1-yl)-2,2-dimethylpropan-1-one is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, attached to a dimethylpropanone moiety. The presence of the azetidine ring imparts unique chemical properties to the compound, making it a valuable subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(azetidin-1-yl)-2,2-dimethylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1-propanol with appropriate reagents to form the azetidine ring. This process typically requires the use of strong bases and specific reaction conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as molecular iodine, can enhance the efficiency of the synthesis process . Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(azetidin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents like lithium aluminium hydride, and various catalysts. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines. Substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

3-Amino-1-(azetidin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(azetidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(azetidin-1-yl)-2,2-dimethylpropan-1-one is unique due to its specific combination of the azetidine ring and the dimethylpropanone moiety.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

3-amino-1-(azetidin-1-yl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C8H16N2O/c1-8(2,6-9)7(11)10-4-3-5-10/h3-6,9H2,1-2H3

InChI Key

JILJYAPQXXMLCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(=O)N1CCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.